N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide moiety at position 2. This compound’s structure suggests applications in medicinal chemistry or agrochemical research, given the prevalence of pyrazolo-pyrazine scaffolds in kinase inhibitors and pesticidal agents .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4OS/c1-13-2-4-14(5-3-13)17-11-19-21(24-8-9-27(19)26-17)29-12-20(28)25-18-10-15(22)6-7-16(18)23/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBAJFDMWNITQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural motifs to N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide exhibit potent anticancer activities. For instance, pyrazolo[1,5-a]pyrazines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazin effectively inhibited the growth of various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound's thioacetamide group may confer anti-inflammatory properties. Research into related compounds has shown that thioamide derivatives can inhibit pro-inflammatory cytokines. This suggests that this compound could potentially be developed as an anti-inflammatory agent .
Neurological Disorders
Given the structural similarities to known neuroprotective agents, there is potential for this compound in treating neurological disorders. Pyrazole derivatives have been explored for their neuroprotective effects against oxidative stress and neuroinflammation. The unique combination of functional groups in this compound may enhance its efficacy in neurological applications .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties. The presence of the difluorophenyl group may enhance membrane permeability in bacterial cells, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported activities. Below is a comparative analysis:
Structural Analogues with Pyrazolo[1,5-a]pyrimidine/Pyrazine Cores
Key Observations :
- Core Heterocycle Differences : Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714) or triazolo[1,5-a]pyrimidine (). Pyrazine rings (two nitrogen atoms) may confer distinct electronic properties compared to pyrimidine (one nitrogen) or triazole (three nitrogen atoms), influencing binding affinity or metabolic stability.
- Substituent Impact :
- Fluorine substituents (e.g., 2,5-difluorophenyl in the target vs. 4-fluorophenyl in F-DPA) enhance lipophilicity and bioavailability but may alter target selectivity .
- Thioacetamide vs. alkylacetamide (F-DPA/DPA-714): The sulfur atom in the target compound could improve membrane permeability or introduce redox-sensitive properties.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Thioacetamide coupling to introduce the sulfur bridge (e.g., nucleophilic substitution with α-chloroacetamide derivatives) .
- Palladium-catalyzed cross-coupling for aryl group introduction .
- Final acylation using activated esters or acid chlorides to attach the difluorophenyl moiety . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of intermediates .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : To confirm regiochemistry of the pyrazolo-pyrazine core and substitution patterns on aromatic rings .
- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .
- HPLC-PDA : To assess purity (>95% by area normalization) and detect trace by-products .
- Single-crystal X-ray diffraction (if crystallizable): Resolves ambiguities in stereochemistry or bond connectivity .
Q. What structural features influence its reactivity and stability?
- The thioacetamide bridge is susceptible to oxidation; storage under nitrogen is recommended .
- Electron-withdrawing fluorine atoms on the phenyl ring increase electrophilicity, affecting nucleophilic substitution reactions .
- The pyrazolo[1,5-a]pyrazine core’s planarity may promote π-stacking interactions in biological systems .
Q. What are potential biological targets or applications?
Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show kinase inhibition, suggesting potential as anticancer agents . The thioacetamide group may interact with cysteine residues in enzyme active sites . Preliminary assays should focus on kinase panels (e.g., EGFR, VEGFR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to minimize side reactions .
- Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency .
- Time-temperature profiling : Use in situ monitoring (e.g., FTIR or TLC) to terminate reactions at optimal conversion . Example: A 72% yield was achieved for a related compound by maintaining 60°C in DMF with 5 mol% Pd catalyst .
Q. How to resolve contradictions in biological activity data across assays?
- Purity validation : Ensure >95% purity via HPLC and confirm absence of endotoxins .
- Assay conditions : Test under varied pH, redox environments (e.g., glutathione levels) to assess thioacetamide stability .
- Off-target profiling : Use proteome-wide screening (e.g., CETSA) to identify unintended interactions .
Q. What computational strategies aid in designing derivatives with enhanced activity?
- Density Functional Theory (DFT) : Predicts electron distribution for rational modification of the difluorophenyl group .
- Molecular Dynamics (MD) : Simulates binding to kinase domains (e.g., ATP-binding pockets) to guide substituent placement .
- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine position) with IC₅₀ values from kinase assays .
Q. How to address stability issues during storage or biological testing?
- Lyophilization : For long-term storage, lyophilize in amber vials under argon .
- Buffered solutions : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent thioacetamide oxidation .
- Accelerated degradation studies : Expose to heat/light and monitor via LC-MS to identify degradation pathways .
Q. What methods validate the identity of reaction intermediates?
- NMR kinetic studies : Track proton shifts during intermediate formation (e.g., thiolate anion generation) .
- Isotopic labeling : Introduce ¹³C at the acetamide carbonyl to trace coupling efficiency via MS .
- In-line IR spectroscopy : Monitor real-time disappearance of starting materials (e.g., C=O stretches) .
Q. How to analyze regioselectivity in heterocyclic ring functionalization?
- NOE NMR experiments : Determine spatial proximity of substituents on the pyrazolo-pyrazine core .
- Competitive reaction studies : Compare yields when varying electron-donating/withdrawing groups on phenyl rings .
- Crystallographic data : Resolve ambiguities in substitution patterns (e.g., para vs. meta fluorophenyl placement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
